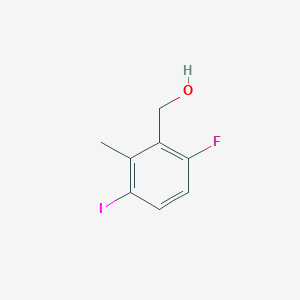

(6-Fluoro-3-iodo-2-methylphenyl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

1149379-05-4 |

|---|---|

Molecular Formula |

C8H8FIO |

Molecular Weight |

266.05 g/mol |

IUPAC Name |

(6-fluoro-3-iodo-2-methylphenyl)methanol |

InChI |

InChI=1S/C8H8FIO/c1-5-6(4-11)7(9)2-3-8(5)10/h2-3,11H,4H2,1H3 |

InChI Key |

GGIVYTZLWMFBEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1CO)F)I |

Origin of Product |

United States |

Significance of Arylmethanols As Synthetic Intermediates in Organic Chemistry

Arylmethanols, also known as benzylic alcohols, are a fundamental class of compounds in organic chemistry, widely recognized for their role as key synthetic intermediates. Their utility stems from the reactivity of the hydroxyl group and its proximity to the aromatic ring. The hydroxymethyl group can be easily oxidized to form corresponding aldehydes or carboxylic acids, or it can be converted into a variety of other functional groups, including halides, ethers, and esters.

Furthermore, arylmethanols are precursors in the formation of carbon-carbon and carbon-heteroatom bonds. For instance, they are used in palladium-catalyzed arylation reactions to produce biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. nih.gov The ability of the benzylic position to stabilize carbocations also facilitates a range of substitution and elimination reactions, further expanding their synthetic applications.

Importance of Fluorine and Iodine Functionalization in Aromatic Systems for Chemical Research

The incorporation of halogen atoms, specifically fluorine and iodine, into aromatic systems has profound effects on the physicochemical and biological properties of molecules, making this a crucial strategy in chemical research.

Iodine: Iodine's role in synthetic organic chemistry is multifaceted. researchgate.netscispace.com The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). wikipedia.org This reactivity is extensively exploited for the construction of complex molecular skeletons. Additionally, molecular iodine can act as a mild Lewis acid catalyst for various organic transformations, such as esterification, acetalization, and cycloaddition reactions, often under mild and environmentally benign conditions. scispace.comrsc.orgresearchgate.net

The combination of these two halogens on an aromatic ring offers a dual advantage: the metabolic stability and unique electronic properties conferred by fluorine, alongside the synthetic versatility provided by the reactive iodine atom.

Overview of Structural Features and Synthetic Utility of 6 Fluoro 3 Iodo 2 Methylphenyl Methanol

Strategic Approaches to Fluorinated Aryl Iodides

The synthesis of fluorinated aryl iodides, such as the backbone of this compound, necessitates careful planning for the introduction of each functional group. The unique electronic properties and reactivity imparted by fluorine and iodine atoms require specialized methods to ensure high selectivity and yield.

Methods for Selective Introduction of Fluorine onto Aromatic Rings

The incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal and materials chemistry, owing to the unique properties it confers upon molecules. le.ac.uknih.gov Several methods have been developed for this purpose, broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic fluorination often involves the displacement of a leaving group by a fluoride (B91410) ion. A classic example is the Balz-Schiemann reaction , which involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt. nih.govarkat-usa.org This method, while historically significant, can be limited by harsh conditions. nih.gov A more contemporary approach is the Halogen Exchange (Halex) process, which is particularly effective for electron-deficient aromatic rings where a halide (typically chlorine) is displaced by a fluoride source like potassium fluoride (KF). nih.gov

Electrophilic fluorination utilizes reagents that deliver a formal "F+" equivalent to an electron-rich aromatic ring. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used due to their stability and predictable reactivity. harvard.edu These methods can offer excellent regioselectivity, often directed by the electronic nature of the existing substituents on the aromatic ring. nih.gov Palladium-mediated fluorination of arylboronic acids or aryl triflates has also emerged as a powerful, operationally simple technique. organic-chemistry.org

| Method | Fluorinating Reagent | Typical Substrate | Key Features |

|---|---|---|---|

| Balz-Schiemann Reaction | HBF4 or NOBF4 | Anilines (via diazonium salts) | Classic method, can have limited substrate scope. nih.govarkat-usa.org |

| Halogen Exchange (Halex) | KF, CsF | Electron-deficient aryl chlorides | Industrially relevant, requires activated substrates. nih.gov |

| Electrophilic Fluorination | Selectfluor®, NFSI | Electron-rich arenes, organometallics | Broad scope, mild conditions. harvard.edu |

| Palladium-Catalyzed Fluorination | AgF, Buchwald ligands | Aryl triflates, bromides | High regioselectivity at room temperature. organic-chemistry.org |

Regioselective Iodination Techniques for Substituted Arenes

Aryl iodides are highly versatile intermediates in organic synthesis, particularly for cross-coupling reactions. core.ac.ukacs.org Achieving regioselective iodination on a multi-substituted arene is critical. The choice of iodinating agent and catalyst is paramount and is often guided by the directing effects of the substituents already present on the ring.

Direct electrophilic iodination using molecular iodine (I₂) often requires an oxidizing agent to generate a more potent electrophile. nih.gov A widely used and effective reagent is N-iodosuccinimide (NIS), which can iodinate a range of aromatic compounds under mild conditions. core.ac.ukacs.org The selectivity of these reactions can be significantly enhanced through catalysis. For instance, iron(III)-catalyzed methods have been developed for the highly regioselective iodination of arenes with NIS. core.ac.ukacs.org For arenes with directing groups, ortho-iodination can be achieved through palladium-catalyzed C-H activation. core.ac.uk

In the context of synthesizing this compound, the existing fluoro and methyl groups would direct the incoming iodo group. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Their combined influence would need to be carefully considered to achieve the desired 3-iodo substitution pattern.

| Method | Iodinating Reagent | Catalyst/Activator | Key Features |

|---|---|---|---|

| Electrophilic Iodination | I2 | Oxidizing agents (e.g., HNO3) | Classic method, can lack selectivity. nih.gov |

| NIS Iodination | N-Iodosuccinimide (NIS) | Lewis acids (e.g., Fe(III), In(III)) | Mild conditions, high regioselectivity with catalysts. core.ac.ukacs.org |

| Sandmeyer-type Reaction | NaI or KI | Cu(I) salts | Introduces iodine via a diazonium salt intermediate. acs.org |

| C-H Activation | NIS, I2 | Pd(II), Ru(0) | Directs iodination to specific positions (e.g., ortho). core.ac.uk |

Integration of Methyl and Hydroxymethyl Functionalities within Fluorinated Iodoarenes

The synthesis of this compound requires the presence of both a methyl and a hydroxymethyl group. These functionalities can be introduced at various stages of the synthesis. A common strategy involves starting with a commercially available precursor that already contains the methyl group, such as a substituted toluene (B28343). The hydroxymethyl group can then be generated later in the synthetic sequence.

One robust method for introducing a hydroxymethyl group is through the functionalization of a methyl group. This can be achieved via radical bromination of the benzylic position using a reagent like N-bromosuccinimide (NBS), followed by nucleophilic substitution with a hydroxide (B78521) source. Alternatively, a more direct approach involves the reduction of a corresponding benzoic acid or benzaldehyde derivative. This latter strategy is particularly useful as it leverages well-established and high-yielding reduction reactions.

Direct and Stepwise Synthesis of this compound

Multi-Step Convergent and Linear Synthetic Pathways

A linear synthetic pathway would involve the sequential modification of a single starting material. For this compound, a plausible linear synthesis could begin with 2-fluoro-6-methylaniline. The synthesis might proceed as follows:

Sandmeyer Iodination: Conversion of the aniline (B41778) to the corresponding aryl iodide.

Diazotization/Fluorination: Alternatively, starting with an iodo-methyl-aniline and using a Balz-Schiemann type reaction to introduce the fluorine.

Benzylic Functionalization: Conversion of the methyl group to a hydroxymethyl group, potentially through oxidation to a benzoic acid followed by reduction.

A convergent synthetic pathway , in contrast, involves preparing different fragments of the molecule separately before combining them in a final step. While less common for a small molecule like this, the principle could be applied. For example, a more complex side chain could be prepared and then coupled to a pre-functionalized fluoro-iodo-benzene ring using a cross-coupling reaction.

The development of multi-step, "one-pot" procedures, where sequential reactions are carried out in the same reaction vessel, represents an effort to improve efficiency. Such a procedure was developed for the radiosynthesis of 6-fluoro-L-DOPA, a structurally related compound, involving an isotopic exchange followed by oxidation and deprotection in three steps. nih.govresearchgate.net This highlights the potential for streamlined, efficient syntheses of complex aromatic compounds.

Transformation of Benzoic Acid Derivatives to Benzyl Alcohols

A key transformation in a potential synthesis of this compound is the reduction of a carboxylic acid to a primary alcohol. This is a fundamental reaction in organic chemistry. If the synthesis proceeds through a 6-fluoro-3-iodo-2-methylbenzoic acid intermediate, its reduction would yield the final target molecule.

The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). doubtnut.comquora.com It is a powerful reducing agent capable of reducing carboxylic acids, esters, and acid chlorides directly to alcohols. The reaction typically involves treating the benzoic acid derivative with LiAlH₄ in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

An alternative, milder approach is catalytic hydrogenation. While direct hydrogenation of carboxylic acids requires harsh conditions, they can be converted to esters first, which are more readily hydrogenated. Catalysts such as Ru-Sn/Al₂O₃ have been shown to facilitate the hydrogenation of benzoic acid to benzyl alcohol. qub.ac.uk

| Reducing Agent/Method | Substrate | Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid, Ester, Acid Chloride | Ethereal solvent (THF, Et₂O) | Highly effective, non-selective, requires careful handling. doubtnut.comquora.com |

| Sodium Borohydride (NaBH₄) | Acid Chloride (not Carboxylic Acid) | Protic solvent (e.g., EtOH) | Milder than LiAlH₄, does not reduce carboxylic acids directly. quora.com |

| Catalytic Hydrogenation | Ester derivative of the carboxylic acid | H₂ gas, metal catalyst (e.g., Ru, Pt) | Greener approach, may require high pressure/temperature. qub.ac.uk |

| Borane (BH₃·THF) | Carboxylic Acid | THF | Selectively reduces carboxylic acids in the presence of other groups. |

Precursor Functionalization Strategies

A common and effective strategy for the synthesis of this compound involves the sequential functionalization of a less complex, commercially available precursor. A plausible synthetic route begins with a substituted toluene derivative, which is then subjected to a series of halogenation and oxidation or reduction steps.

One potential precursor is 2-fluoro-6-methylbenzaldehyde. The synthesis of the target compound from this starting material would involve an iodination reaction, followed by the reduction of the aldehyde group to a primary alcohol. The iodination of an activated aromatic ring can be achieved using various iodinating agents. The final step, the reduction of the benzaldehyde to a benzyl alcohol, is a standard transformation readily accomplished with a variety of reducing agents.

Alternatively, a synthetic pathway could commence from 2-fluoro-6-methylaniline. This approach would involve diazotization of the aniline, followed by a Sandmeyer-type reaction to introduce the iodo group. The methyl group can then be functionalized, for instance, through free-radical bromination to form a benzyl bromide, which is subsequently hydrolyzed to the desired benzyl alcohol.

The following table outlines a representative synthetic sequence starting from 2-fluoro-6-methylbenzaldehyde:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Electrophilic Iodination | I₂, HIO₃, H₂SO₄, AcOH | 6-Fluoro-3-iodo-2-methylbenzaldehyde |

| 2 | Reduction | NaBH₄, MeOH, 0 °C to rt | This compound |

This precursor functionalization strategy offers a logical and stepwise approach to constructing the target molecule, leveraging well-established and reliable chemical transformations.

Advanced Catalytic and Reagent-Based Synthetic Protocols

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex molecules. These include the use of hypervalent iodine(III) reagents, palladium-catalyzed cross-coupling reactions, and C-H functionalization strategies. These methods offer alternative and potentially more efficient or selective routes to this compound and its congeners.

Applications of Hypervalent Iodine(III) Reagents in Fluorination and Iodination Reactions

Hypervalent iodine(III) reagents have emerged as mild and selective oxidizing agents and have found extensive application in halogenation reactions. nih.govnih.gov These reagents are attractive alternatives to traditional methods due to their stability, ease of handling, and often environmentally benign nature. researchgate.netmdpi.com

Hypervalent iodine(III) compounds, such as phenyliodine(III) diacetate (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), can be used to mediate a variety of oxidative functionalizations. organic-chemistry.orglibretexts.org In the context of synthesizing substituted aromatic compounds, these reagents can facilitate the introduction of halides and other functional groups onto the aromatic ring under mild conditions. acs.org For instance, an iodoarene can be oxidized to a more reactive iodine(III) species in situ, which can then participate in further transformations. nobelprize.org

The general reactivity of these reagents involves the initial formation of an iodine(III) intermediate, which can then undergo reductive elimination to deliver a functional group to the substrate. nih.gov

Hypervalent iodine(III) fluorides are powerful fluorinating agents. acs.orgarkat-usa.org Reagents like (difluoroiodo)arenes can be prepared by the fluorination of iodoarenes and are effective for the selective fluorination of various organic substrates. nih.govorganic-chemistry.org There are two primary methods for generating these fluorinating species: the direct fluorination of an iodoarene or a ligand exchange reaction from another hypervalent iodine compound. nih.govacs.org

While direct fluorination of a precursor to this compound is a possibility, a more plausible application of hypervalent iodine chemistry would be in the iodination step of a fluorinated precursor. The use of a hypervalent iodine reagent in conjunction with a suitable iodine source could offer a mild and selective method for the iodination of a 2-fluoro-6-methylphenyl derivative.

The following table summarizes representative transformations mediated by hypervalent iodine(III) reagents relevant to the synthesis of halogenated aromatic compounds:

| Reaction Type | Hypervalent Iodine(III) Reagent | Substrate Example | Product Example |

| Fluorination | ArIF₂ | 1,3-Dicarbonyl compound | α-Fluoro-1,3-dicarbonyl compound |

| Iodination | PhI(OAc)₂ / I₂ | Aniline derivative | Iodoaniline derivative |

| Oxidative Cyclization | PhI(OAc)₂ | Unsaturated Carboxylic Acid | Lactone |

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Halide Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nobelprize.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst.

For a molecule like this compound, which contains two different halogen atoms, selective cross-coupling is a key consideration. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the order I > Br > Cl >> F. This differential reactivity allows for the selective functionalization of a polyhalogenated aromatic ring. For instance, the iodo group in a fluoro-iodo-substituted benzene ring can be selectively targeted in a cross-coupling reaction, leaving the fluoro group intact.

Common palladium-catalyzed cross-coupling reactions include the Suzuki, Stille, and Negishi couplings, which utilize organoboron, organotin, and organozinc reagents, respectively. These reactions proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The following table illustrates the general scheme of a Suzuki cross-coupling reaction:

| Reactant 1 (Aryl Halide) | Reactant 2 (Organoboron Reagent) | Catalyst | Product |

| Ar-I | R-B(OR')₂ | Pd(PPh₃)₄, Base | Ar-R |

| Ar-Br | R-B(OR')₂ | Pd(PPh₃)₄, Base | Ar-R |

While not directly applicable to the synthesis of the title compound where all substituents are pre-installed, these strategies are crucial for the synthesis of related congeners where, for example, the iodo or fluoro group is replaced by another functional group.

C-H Functionalization Approaches to Substituted Aromatic Alcohols

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules by avoiding the need for pre-functionalized starting materials. The conversion of a C-H bond on an aromatic ring directly into a C-O bond to form an alcohol is a highly sought-after transformation.

For the synthesis of this compound, a hypothetical C-H functionalization approach could involve the direct hydroxymethylation of a 1-fluoro-4-iodo-3-methylbenzene precursor. This would involve the selective activation of a C-H bond at the position ortho to both the fluorine and methyl groups.

While challenging, various catalytic systems, often based on transition metals like palladium or copper, have been developed for the directed C-H oxidation of aromatic compounds. The regioselectivity of these reactions is often controlled by the presence of a directing group, which coordinates to the metal catalyst and positions it in proximity to the target C-H bond.

A representative transformation for the synthesis of a benzyl alcohol via C-H oxidation is shown below:

| Starting Material | Reagents and Conditions | Product |

| Alkyl-substituted Benzene | Oxidant (e.g., bis(methanesulfonyl) peroxide) | Benzylic Alcohol |

This approach, while synthetically elegant, would require careful optimization to achieve the desired regioselectivity on a complex substrate like a polyhalogenated toluene.

Friedel-Crafts Type Reactions Involving Benzylic Alcohols

The classical Friedel-Crafts alkylation, a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings, traditionally utilizes alkyl halides as electrophiles with a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov However, growing environmental and economic concerns have driven the development of more benign processes. nih.gov A significant advancement in this area is the use of benzylic alcohols as precursors for the electrophile, which can be activated by catalytic amounts of various acids. nih.govnih.gov

This approach involves the in-situ generation of a benzylic carbocation via protonation of the hydroxyl group by a Brønsted or Lewis acid, followed by the elimination of a water molecule. researchgate.net This reactive carbocation then undergoes electrophilic aromatic substitution (EAS) with an arene nucleophile. A wide array of catalysts have been shown to be effective for this transformation, including Brønsted acids like trifluoroacetic acid (TFA), p-toluenesulfonic acid (TsOH), and solid acids like Nafion-H, as well as various Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, and TiCl₄. nih.govbiomedres.us

The reaction can be performed using the nucleophilic arene as the solvent or with an inert solvent like dichloromethane. nih.govbiomedres.us For instance, trifluoroacetic acid has been demonstrated as an effective medium and catalyst for the alkylation of arenes with benzyl alcohols, proceeding through a stabilized benzylic carbocation intermediate. biomedres.us Similarly, a combination of borane-ammonia and TiCl₄ has been used to achieve Friedel-Crafts benzylation using benzylic alcohols as proelectrophiles. nih.gov This method is notable for its broad substrate scope, including the successful alkylation of heteroaromatic compounds like furans and thiophenes. nih.gov

Recent developments have also focused on using heterogeneous catalysts, such as zeolites and montmorillonite (B579905) clay, which offer advantages in terms of catalyst separation and recycling, particularly in continuous-flow systems. rsc.org These methods provide a powerful and more sustainable alternative for synthesizing diarylmethanes and other polyaryl alkanes from readily available benzylic alcohols. nih.govrsc.org

Stereochemical and Regiochemical Control in Synthesis

In the synthesis of polysubstituted benzenes, such as this compound, controlling the position of incoming substituents on the aromatic ring is of paramount importance. The regiochemical outcome of an electrophilic aromatic substitution (EAS) reaction is not random; it is dictated by the electronic and steric properties of the substituents already present on the ring.

Regioselectivity in EAS refers to the preference for an electrophile to attack one position on a substituted benzene ring over another. studysmarter.co.uk This preference is determined by the ability of the existing substituent to stabilize or destabilize the intermediate carbocation (the arenium ion or sigma complex) formed during the reaction. youtube.com

Substituents are broadly classified into two categories based on their directing effects:

Ortho-, Para-Directors: These groups direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. This category includes all activating groups and the weakly deactivating halogens. libretexts.org Activating groups, which donate electron density to the ring, stabilize the arenium ion when the electrophile adds to the ortho or para positions. This stabilization often occurs through resonance, where a lone pair on the atom attached to the ring can delocalize the positive charge of the intermediate. youtube.com

Meta-Directors: These groups direct incoming electrophiles to the meta position. This category includes all deactivating groups except for the halogens. libretexts.org These substituents are electron-withdrawing and destabilize the arenium ion. The destabilization is most pronounced when the electrophile adds to the ortho or para positions, as this places the positive charge on the carbon atom directly attached to the electron-withdrawing group. Consequently, the transition state leading to the meta product is lower in energy, and this pathway is favored. libretexts.org

The directing effect of a substituent is a direct consequence of the relative stability of the possible arenium ion intermediates. For ortho- and para-directors, the intermediates for ortho and para attack have special resonance contributors that significantly stabilize the positive charge, making these pathways kinetically favored. youtube.com For meta-directors, the intermediates for ortho and para attack are significantly destabilized, leaving the meta pathway as the least unfavorable option. libretexts.org

The regiochemical outcome of an EAS reaction is a complex interplay of both electronic and steric effects exerted by the substituents on the benzene ring. fiveable.meyoutube.com

Electronic Effects: These are the primary determinants of regioselectivity and are divided into two types:

Inductive Effect: This is the withdrawal or donation of electron density through the sigma bond framework, driven by differences in electronegativity between the substituent's atoms and the ring carbon. libretexts.org For example, the fluorine atom in this compound is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring. The methyl group, being an alkyl group, has an electron-donating inductive effect (+I), activating the ring. youtube.com

Steric Effects: This refers to the spatial bulk of a substituent, which can hinder the approach of an electrophile to an adjacent (ortho) position. fiveable.meyoutube.com If a directing group is large, the para product is often favored over the ortho product due to reduced steric hindrance. youtube.com In the context of synthesizing a molecule like this compound, the methyl and iodo groups are significantly larger than the fluorine atom. In a hypothetical EAS reaction on a precursor, the steric bulk of the methyl and iodo groups would likely disfavor substitution at the positions ortho to them. youtube.com

When multiple substituents are present, the directing effect is generally controlled by the most powerful activating group. youtube.com If the directing effects of the groups align, the regioselectivity is reinforced. If they oppose each other, a mixture of products may result, with the outcome depending on the relative strengths of the directing groups and steric considerations. youtube.com For example, in p-xylene, both methyl groups are ortho, para-directing, but since the para positions are blocked, they can only direct to the remaining ortho positions. youtube.com The synthesis of a specific isomer like this compound requires careful planning of the order in which substituents are introduced to exploit these directing effects effectively.

Interactive Data Table: Directing Effects of Common Substituents

| Substituent | Group Name | Activating/Deactivating | Directing Effect |

| -NH₂, -NHR, -NR₂ | Amino | Strongly Activating | Ortho, Para |

| -OH, -OR | Hydroxyl, Alkoxy | Strongly Activating | Ortho, Para |

| -CH₃, -R | Alkyl | Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Halo | Deactivating | Ortho, Para |

| -CHO, -COR | Carbonyl | Deactivating | Meta |

| -CO₂H, -CO₂R | Carboxylic Acid, Ester | Deactivating | Meta |

| -CN | Cyano | Deactivating | Meta |

| -SO₃H | Sulfonic Acid | Deactivating | Meta |

| -NO₂ | Nitro | Strongly Deactivating | Meta |

Transformations Involving the Benzylic Alcohol Moiety

The hydroxymethyl group attached to the substituted benzene ring is a primary site for chemical modification, including oxidation, nucleophilic substitution, and influencing the reactivity of the aromatic ring itself.

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of this compound is susceptible to nucleophilic substitution, where the hydroxyl group is replaced by another nucleophile. The mechanism of this substitution, whether SN1 (via a carbocation intermediate) or SN2 (a concerted backside attack), is heavily influenced by the electronic properties of the substituents on the aromatic ring and the reaction conditions.

The aromatic ring of the title compound is substituted with two electron-withdrawing halogens (fluoro and iodo) and one weakly electron-donating methyl group. Electron-withdrawing groups destabilize the formation of a positive charge at the benzylic position, thus disfavoring an SN1 pathway. Consequently, nucleophilic substitution reactions on this compound are more likely to proceed through an SN2 mechanism. This requires activation of the hydroxyl group to convert it into a better leaving group, for example, by protonation under acidic conditions or by conversion to a tosylate or mesylate.

Fluorinated alcohol solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to have a remarkable effect on reaction pathways, particularly for substitution reactions. These solvents possess strong hydrogen-bond-donating abilities and high ionizing power, which can stabilize charged intermediates, including carbocations.

In the context of benzylic substitutions, HFIP can facilitate reactions that proceed through an SN1-type mechanism, even for substrates that would not typically form stable carbocations in other solvents. This is achieved through the stabilization of the cationic intermediate. For electron-rich secondary benzylic alcohols, HFIP has been shown to enable catalyst-free dehydrative nucleophilic substitution with a variety of nucleophiles. While this compound is not electron-rich, the use of fluorinated solvents could potentially alter its reactivity profile, possibly enabling pathways that are disfavored under standard conditions.

Electrophilic Aromatic Reactions and Derivatizations

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the benzene ring. The position of the incoming electrophile is directed by the existing substituents. longdom.org In this compound, the directing effects of the four substituents must be considered collectively. unizin.org

-CH3 (methyl): An activating group that directs incoming electrophiles to the ortho and para positions.

-F (fluoro) and -I (iodo): Deactivating groups that direct ortho and para. libretexts.org Halogens are deactivating due to their inductive electron withdrawal but direct ortho/para due to resonance electron donation.

-CH2OH (hydroxymethyl): A weakly deactivating group that directs ortho and para.

The available positions for substitution on the ring are C4 and C5. The directing influences are as follows:

The -CH3 group at C2 directs to C4 (para) and C6 (ortho, blocked by F).

The -F group at C6 directs to C2 (ortho, blocked by CH3) and C4 (para).

The -I group at C3 directs to C2 (ortho, blocked by CH3) and C5 (ortho) and C6 (para, blocked by F).

The -CH2OH group (via the C1 position) directs to C3 (ortho, blocked by I) and C5 (ortho).

Combining these effects, the C4 position is strongly favored due to the converging para-directing effects of the activating methyl group and the fluorine atom. The C5 position is influenced by the ortho-directing effects of the iodo and hydroxymethyl groups. While a complex mixture could result, electrophilic attack is most probable at the C4 position, driven by the powerful influence of the activating methyl group. Typical electrophilic reactions include nitration (with HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), and Friedel-Crafts reactions. uci.edumasterorganicchemistry.com

Reactivity of the Aryl Halogens (Fluoro and Iodo)

The carbon-halogen bonds on the aromatic ring are key sites for reactivity, particularly in the context of modern synthetic chemistry. The C-I and C-F bonds have vastly different reactivity profiles.

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Iodides

The carbon-iodine bond is significantly weaker and more polarizable than carbon-fluorine or carbon-bromine bonds. This makes the iodo substituent at the C3 position an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

In polyhalogenated aromatic compounds, the order of reactivity in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-OTf > C-Br >> C-Cl >> C-F. wikipedia.org Therefore, this compound will selectively react at the C-I bond, leaving the C-F bond intact. This chemoselectivity allows for the precise introduction of a wide variety of substituents at the C3 position.

Common cross-coupling reactions that exploit the high reactivity of aryl iodides include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. researchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethyne. wikipedia.orgrsc.org

Heck Reaction: Reaction with an alkene to form a substituted alkene. mdpi.comnih.gov

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh3)4, Base (e.g., Na2CO3) | Biaryl |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | Arylalkyne libretexts.org |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, Ligand, Base | Substituted Alkene acs.org |

| Buchwald-Hartwig | Amine (R2NH) | Pd Catalyst, Ligand, Base (e.g., NaOt-Bu) | Arylamine |

Mechanistic Studies of Cross-Coupling Processes

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. chemistryjournals.net For a substrate such as this compound, the primary site of reactivity in these processes is the carbon-iodine bond, which is significantly more susceptible to oxidative addition than the robust carbon-fluorine bond.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a framework for understanding the reactivity of this compound. chemistryjournals.net The catalytic cycle typically involves three key steps:

Oxidative Addition : The cycle initiates with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and results in the formation of a palladium(II) intermediate. The high reactivity of the C-I bond ensures this step proceeds under relatively mild conditions.

Transmetalation : The newly formed organopalladium(II) complex then undergoes transmetalation with an organometallic coupling partner, such as an organoboron compound in the Suzuki-Miyaura reaction. This step involves the transfer of an organic group from the partner to the palladium center, displacing the iodide.

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new C-C bond, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. chemistryjournals.net

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for optimizing reaction conditions and understanding the nuanced electronic and steric influences of the substituents on each step of the cycle. chemistryjournals.net In the case of this compound, the ortho-fluoro and ortho-methyl groups can influence the rate and efficiency of these steps through steric hindrance and electronic modulation of the palladium center. acs.org

Halogen-Specific Transformations and Functional Group Interconversions

The presence of two different halogen atoms on the aromatic ring of this compound allows for selective transformations. The significant difference in the bond dissociation energies of the C-I and C-F bonds is the primary determinant of this selectivity. The C-I bond is considerably weaker and more polarizable, making it the preferred site for a variety of reactions.

Selective C-I Bond Functionalization:

Metal-Halogen Exchange : The iodo group can be selectively replaced with a metal, such as lithium or magnesium, using organolithium reagents or elemental metals at low temperatures. msu.edu This transformation leaves the fluoro group untouched and generates a reactive organometallic intermediate.

Cross-Coupling Reactions : As discussed previously, reactions like Suzuki, Stille, and Heck coupling occur preferentially at the iodo position. chemistryjournals.net

Reduction : The iodo group can be selectively removed (hydrodeiodination) using various reducing agents, providing a route to (2-fluoro-6-methylphenyl)methanol.

Hydroxymethyl Group Transformations: The primary alcohol functionality (-CH₂OH) can also undergo a range of standard organic transformations, such as:

Oxidation : Oxidation to the corresponding aldehyde or carboxylic acid.

Esterification/Etherification : Conversion to esters or ethers.

Halogenation : Replacement of the hydroxyl group with a halide (e.g., using SOCl₂ to form a chloromethyl group).

These transformations can be performed while preserving the halogen substituents on the aromatic ring, further expanding the synthetic utility of the molecule.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents)

The formation of organometallic reagents from aryl halides is a cornerstone of synthetic chemistry. msu.edu In this compound, the differential reactivity of the halogens dictates the outcome of metallation reactions.

The direct formation of a Grignard reagent (RMgX) from an organofluorine compound by reaction with elemental magnesium is typically very difficult and often fails due to the high strength of the C-F bond. nih.gov Conversely, aryl iodides react readily with magnesium to form Grignard reagents. Therefore, treating this compound with magnesium metal would lead to the selective formation of the Grignard reagent at the iodo position:

This compound + Mg → (6-Fluoro-3-(magnesioiodo)-2-methylphenyl)methanol

This organometallic intermediate is a potent nucleophile and can participate in a wide array of subsequent reactions, including:

Carboxylation : Reaction with carbon dioxide (CO₂) followed by an acidic workup to yield the corresponding benzoic acid derivative. msu.edu

Protonation : Quenching with a proton source (like water or dilute acid) to replace the iodo group with hydrogen. msu.edu

Coupling Reactions : Reaction with other electrophiles, such as in Gilman coupling. msu.edu

The formation of this Grignard reagent provides a powerful method for converting the C-I bond into various other functional groups while preserving the C-F bond. msu.edu

Influence of Substituents on Aromatic Reactivity and Reaction Pathways

Electronic Effects of Fluoro, Iodo, and Methyl Groups on the Aromatic Ring

The reactivity of a substituted benzene ring towards electrophilic aromatic substitution is governed by the interplay of inductive and resonance effects of its substituents. openstax.org The fluoro, iodo, and methyl groups on this compound each exert distinct electronic influences.

Inductive Effect : This effect is the transmission of charge through sigma (σ) bonds and is related to electronegativity.

Fluoro and Iodo Groups : As halogens are more electronegative than carbon, they exhibit a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring by pulling electron density away from it. libretexts.orgmsu.edu This makes the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. libretexts.org

Methyl Group : Alkyl groups are electron-donating by induction (+I), pushing electron density into the ring and making it more nucleophilic. This activates the ring toward electrophilic attack. libretexts.org

Resonance Effect : This effect involves the delocalization of electrons through the pi (π) system via p-orbital overlap. openstax.org

Methyl Group : The methyl group does not have a traditional resonance effect but can donate electron density through hyperconjugation, which also preferentially stabilizes ortho and para intermediates.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Fluoro (-F) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| Iodo (-I) | -I (Withdrawing) | +R (Very Weakly Donating) | Deactivating | Ortho, Para |

| Methyl (-CH₃) | +I (Donating) | Hyperconjugation (Donating) | Activating | Ortho, Para |

Steric Effects of Ortho-Substituents on Reaction Rates and Selectivity

Steric effects, which arise from the spatial arrangement of atoms, can significantly influence the outcome of chemical reactions. In this compound, the methyl group and the fluoro group are positioned ortho to each other, creating a sterically crowded environment on one side of the molecule.

This steric hindrance has several consequences:

Reaction Rates : The presence of bulky ortho-substituents can slow down a reaction by impeding the approach of a reagent to the reactive center. For example, reactions involving the hydroxymethyl group or substitution at the adjacent C-H position may be slower compared to a less hindered analogue.

Regioselectivity : Steric hindrance is a major factor in determining the ratio of ortho to para products in electrophilic aromatic substitution. Attack at a position flanked by a bulky substituent is often disfavored. lumenlearning.com For instance, if an electrophilic substitution were to occur, attack at the C5 position would be sterically less hindered than at the C1 position, which is crowded by the ortho-methyl and ortho-fluoro groups. The increased bulk of a substituent can dramatically decrease the proportion of the ortho-substituted product in favor of the para isomer. lumenlearning.com

| Reaction Type | Potential Influence of Ortho-Substituents (-CH₃, -F) |

|---|---|

| Electrophilic Aromatic Substitution | Favors substitution at less hindered positions (e.g., para to an activating group). Can decrease the overall reaction rate. |

| Reactions at the -CH₂OH group | May hinder the approach of bulky reagents, potentially lowering reaction rates. |

| Cross-Coupling at the C-I bond | The ortho-methyl group can influence the rate of oxidative addition and reductive elimination steps, potentially affecting catalyst efficiency. acs.org |

Synergistic and Antagonistic Effects of Multiple Halogen and Alkyl Substituents

When a benzene ring bears multiple substituents, their individual directing effects can either reinforce one another (synergistic) or oppose one another (antagonistic). libretexts.org The final position of substitution is determined by the sum of these individual influences. msu.edu

In this compound, all three aromatic substituents—fluoro, iodo, and methyl—are ortho-, para-directors. This leads to a complex interplay of directing effects.

Reinforcing (Cooperative) Effects : In some cases, the directing effects may align. For example, the methyl group at C2 strongly activates the ortho position (C1, occupied by -F) and the para position (C5). The fluoro group at C1 directs to its para position, which is C4.

Antagonistic (Non-Cooperative) Effects : The directing influences are often opposed. The methyl group directs to C5, while the iodo group at C3 also directs to its ortho positions (C2 and C4) and para position (C6, occupied by -CH₂OH).

When directing effects are in opposition, a few general rules help predict the outcome:

Strongly activating groups dominate over deactivating groups : The electron-donating methyl group is an activator, while the halogens are deactivators. Therefore, the directing influence of the methyl group will be a primary factor in determining the position of electrophilic attack. libretexts.org

Steric hindrance : Substitution will generally occur at the position that is least sterically hindered. msu.edu

Considering these factors for an electrophilic attack on the available C4 and C5 positions:

Position C4 : This position is ortho to the iodo group and meta to the methyl and fluoro groups. It is activated by the iodo group's resonance effect.

Position C5 : This position is para to the methyl group and meta to the iodo and fluoro groups. It is strongly activated by the methyl group's inductive and hyperconjugative effects.

Given that the methyl group is the strongest activating group on the ring, electrophilic substitution would be most likely to occur at the C5 position, which is para to the methyl group and relatively unhindered.

Kinetic and Thermodynamic Analyses of Chemical Transformations

No published data are available.

Determination of Rate Laws and Reaction Orders

No published data are available.

Activation Parameters and Transition State Analysis

No published data are available.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For (6-Fluoro-3-iodo-2-methylphenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques, potentially supplemented by advanced multi-dimensional methods, would be employed for a thorough structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments

Proton NMR (¹H NMR) spectroscopy provides critical insights into the number, type, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the hydroxymethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are dictated by the electronic environment and the proximity of neighboring protons and fluorine atoms.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.0 | t | 1H | Ar-H |

| ~4.7 | s | 2H | -CH₂OH |

| ~2.4 | s | 3H | -CH₃ |

| ~2.0 | t | 1H | -OH |

Note: This table is illustrative. Actual chemical shifts and coupling constants would be determined experimentally.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms. The presence of the electronegative fluorine and iodine atoms, as well as the hydroxyl group, would significantly influence the chemical shifts of the aromatic and aliphatic carbons.

An illustrative ¹³C NMR data table is provided below to represent the expected carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d) | C-F |

| ~140 | C-I |

| ~135 | Ar-C |

| ~130 | Ar-C |

| ~125 (d) | Ar-C |

| ~115 (d) | Ar-C |

| ~60 | -CH₂OH |

| ~20 | -CH₃ |

Note: This table is a hypothetical representation. The 'd' indicates splitting due to coupling with the fluorine atom.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, while its coupling to nearby protons would result in a specific splitting pattern, further confirming the substitution pattern of the aromatic ring.

Advanced Multi-dimensional NMR Techniques for Complex Spectral Assignment

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced multi-dimensional NMR techniques are often employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in establishing the connectivity between protons and carbons in this compound. These experiments would provide definitive correlations between coupled nuclei, solidifying the structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₈H₈FIO.

Furthermore, the mass spectrum would display a characteristic fragmentation pattern. The molecule would likely undergo fragmentation upon ionization, leading to the formation of various daughter ions. The analysis of these fragments provides valuable structural information. Expected fragmentation pathways could include the loss of the hydroxymethyl group, the iodine atom, or other neutral fragments. The isotopic pattern of iodine (¹²⁷I being the only stable isotope) would be clearly identifiable in the mass spectrum.

A hypothetical table of key mass spectral data is presented below.

| m/z | Interpretation |

| 266 | [M]⁺ (Molecular ion) |

| 249 | [M - OH]⁺ |

| 235 | [M - CH₂OH]⁺ |

| 139 | [M - I]⁺ |

Note: This table represents potential key fragments and is not based on experimental data.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups would appear in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ range. Additionally, characteristic absorptions for the C-F and C-I bonds would be expected in the fingerprint region of the spectrum.

An illustrative table of expected IR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1000-1200 | C-F stretch | Fluoroaromatic |

| 1000-1150 | C-O stretch | Alcohol |

| 500-600 | C-I stretch | Iodoaromatic |

X-ray Crystallography Data for this compound Not Currently Available in Public Databases

A thorough search of publicly accessible crystallographic databases and scientific literature has revealed no published X-ray crystallography studies for the compound this compound. Consequently, detailed information regarding its solid-state molecular conformation and intermolecular interactions, which would be derived from such studies, is not available at this time.

X-ray crystallography is an essential analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This data is fundamental for understanding a molecule's conformation, including bond lengths, bond angles, and torsion angles. Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, which govern the packing of molecules in the crystal lattice.

Without experimental crystallographic data for this compound, it is not possible to provide the specific details and data tables requested for the analysis of its solid-state structure. Further research, involving the synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound, would be required to determine these structural properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (molecular geometry) and its energetic properties. For a molecule like (6-Fluoro-3-iodo-2-methylphenyl)methanol, DFT calculations would typically be employed to determine the most stable conformation by optimizing bond lengths, bond angles, and dihedral angles. This process involves finding the minimum energy structure on the potential energy surface. However, specific studies detailing the DFT-optimized geometry and energetics for this particular compound are not currently published.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy and shape of these frontier orbitals indicate where a molecule is likely to act as an electron donor or acceptor. Similarly, mapping the electron density distribution helps to identify electron-rich and electron-poor regions within the molecule, which is key to predicting sites of electrophilic or nucleophilic attack. For this compound, such analyses would shed light on the influence of the fluorine, iodine, and methyl substituents on the electronic character of the phenyl ring and the methanol (B129727) group, but specific computational data is not available.

Mechanistic Modeling and Transition State Characterization of Reactions

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions (reaction mechanisms) and characterizing the high-energy transition states that connect reactants, intermediates, and products. For reactions involving this compound, such as oxidation of the methanol group or substitution reactions on the aromatic ring, theoretical modeling could predict the most likely reaction pathways and calculate the activation energies. While general mechanisms for reactions of substituted aryl methanols are known, specific transition state structures and energetics for reactions of this compound have not been reported.

Conformational Analysis and Dynamics of Substituted Arylmethanols

Substituted aryl methanols can exist in various spatial arrangements, or conformations, due to the rotation around single bonds, particularly the bond connecting the hydroxymethyl group to the phenyl ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Molecular dynamics simulations can further provide insight into the conformational flexibility and behavior of the molecule over time. Studies on other substituted benzaldehydes and related compounds have shown that the presence of ortho substituents can significantly influence the preferred conformation. rsc.org However, a detailed conformational analysis or molecular dynamics study specifically for this compound is not found in the current literature.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.netresearchgate.net These models often use descriptors derived from the molecular structure to predict reaction rates or equilibrium constants. researchgate.netresearchgate.net For a series of substituted aryl methanols, a QSRR model could correlate reactivity with properties of the substituents, such as their electronic and steric effects. nih.gov While the principles of QSRR are well-established and have been applied to various classes of organic compounds, a specific QSRR study that includes this compound could not be located. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results. Although experimental data for related compounds may be available from commercial suppliers, detailed computational predictions of the spectroscopic parameters for this compound and their comparison with experimental spectra have not been published in peer-reviewed literature.

Advanced Synthetic Applications and Chemical Derivatizations

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The structural features of (6-Fluoro-3-iodo-2-methylphenyl)methanol make it a strategic starting material for the construction of more intricate molecular architectures. The ortho-disposed methyl and hydroxymethyl groups, combined with the electronically distinct fluoro and iodo substituents, provide multiple sites for selective chemical transformations.

The iodo group is particularly significant as it serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. It is a common precursor for organometallic reagents, such as organolithium or Grignard reagents, which can then be used to introduce a wide array of substituents. Furthermore, the iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, including but not limited to Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a different set of chemical space. Alternatively, it can be converted into a leaving group for nucleophilic substitution reactions or used as a point of attachment for ester or ether linkages. The fluorine atom, while generally less reactive, significantly influences the electronic properties of the aromatic ring and can impact the reactivity of the other functional groups. It can also play a crucial role in the biological activity and pharmacokinetic properties of the final target molecules.

Precursor to Structurally Diverse Fluorinated and Iodinated Aromatic Scaffolds

This compound is a valuable precursor for the generation of a diverse range of fluorinated and iodinated aromatic scaffolds. The strategic placement of the substituents allows for the selective elaboration of the molecule, leading to a variety of complex structures that would be difficult to access through other synthetic routes.

The reactivity of the iodo group allows for its replacement with a multitude of other functional groups through the aforementioned cross-coupling reactions. This enables the introduction of aryl, alkyl, alkynyl, and amino groups, among others, at the 3-position of the benzene (B151609) ring. Such derivatizations can lead to the formation of biaryl compounds, substituted alkynes, and arylamines, all of which are important structural motifs in medicinal chemistry and materials science.

Simultaneously, the hydroxymethyl group can be transformed to introduce further diversity. For instance, its oxidation to a carbonyl group followed by condensation reactions can lead to the formation of heterocyclic systems fused to the aromatic ring. The fluorine atom, in addition to its electronic influence, can serve as a spectroscopic probe (¹⁹F NMR) to monitor the progress of reactions and characterize the resulting products. The combination of these transformations allows for the systematic modification of the aromatic core, providing access to a library of structurally diverse compounds with tailored properties.

Potential for Application in Catalyst Development and Ligand Design

The structural framework of this compound suggests its potential utility in the development of novel catalysts and ligands for transition metal-catalyzed reactions. The presence of both a potential coordinating group (the hydroxymethyl group) and a site for further functionalization (the iodo group) makes it an attractive scaffold for ligand synthesis.

Through modification of the hydroxymethyl group, for example, by conversion to a phosphine, amine, or N-heterocyclic carbene precursor, and subsequent manipulation of the iodo group, it is possible to design bidentate or even tridentate ligands. The steric and electronic properties of these ligands can be fine-tuned by varying the substituents introduced at the iodo position. The fluorine and methyl groups on the aromatic ring would also play a role in modulating the electronic environment of the metal center, potentially influencing the catalytic activity and selectivity.

For instance, the synthesis of chiral ligands derived from this scaffold could be explored for applications in asymmetric catalysis. The rigid aromatic backbone and the potential for introducing chiral centers through derivatization of the hydroxymethyl group could lead to ligands that induce high levels of enantioselectivity in a variety of chemical transformations.

Exploration in Novel Materials Chemistry

In the realm of materials chemistry, this compound could serve as a monomer or a modifier for the synthesis of novel polymers and functional materials. The hydroxymethyl group can act as a site for polymerization, for example, through condensation reactions to form polyesters or polyethers. The presence of the fluoro and iodo groups on the polymer backbone would be expected to impart unique properties to the resulting material.

Fluorinated polymers are well-known for their high thermal stability, chemical resistance, and low surface energy. The incorporation of the fluoro-substituted aromatic unit from this compound could lead to polymers with enhanced performance in these areas. The iodo group, on the other hand, could be utilized for post-polymerization modification. This would allow for the introduction of various functional groups along the polymer chain, enabling the tailoring of the material's properties for specific applications, such as in membranes, coatings, or electronic devices.

Q & A

Q. What are the standard synthetic routes for preparing (6-Fluoro-3-iodo-2-methylphenyl)methanol?

- Methodological Answer : The synthesis typically involves halogenation and functional group manipulation. A common approach includes:

Iodination : Reacting a fluorinated and methyl-substituted precursor (e.g., 6-fluoro-2-methylphenol) with iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to introduce the iodine atom at the 3-position .

Hydroxymethylation : Converting a methyl group to a hydroxymethyl group via oxidation-reduction sequences. For example, bromination of the methyl group followed by hydrolysis using aqueous NaOH or reduction with LiAlH4 .

Key Considerations :

- Solvent choice (e.g., DMSO for halogenation, THF for reductions) impacts yield .

- Purification via column chromatography or recrystallization ensures high purity for downstream applications .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : A combination of techniques is used:

- NMR :

- H NMR identifies protons on the aromatic ring (e.g., coupling patterns for fluorine and iodine substituents).

- C NMR and F NMR confirm substituent positions and electronic effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] peak at m/z 280.97) .

- IR Spectroscopy : O-H stretch (~3200–3600 cm) confirms the methanol group .

Table 1 : Representative NMR Data (Hypothetical)

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| C6-F | 7.2 | Doublet |

| C3-I | 7.5 | Singlet |

| CHOH | 4.6 | Triplet |

Q. What biological assays are used to screen the compound’s activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorogenic substrates .

- Cytotoxicity Screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during iodination?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : The fluorine atom at C6 acts as a meta-director, favoring iodination at C3. Steric effects from the methyl group at C2 further guide substitution .

- Catalyst Systems : Lewis acids like AlCl enhance electrophilic substitution efficiency in Friedel-Crafts-type reactions .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., di-iodination) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Validate compound purity via HPLC (>98%) and control for degradation products .

- Assay Conditions : Standardize protocols (e.g., cell culture media, incubation time) to minimize variability .

- Mechanistic Studies : Use knock-out models or siRNA silencing to confirm target specificity .

Q. What computational methods predict the compound’s reactivity and binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic effects of fluorine and iodine on reaction pathways (e.g., Fukui indices for electrophilic attack) .

- Molecular Dynamics (MD) Simulations : Predict ligand-protein binding stability (e.g., with GSK-3β or cytochrome P450 enzymes) .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies mitigate hazards when handling reactive intermediates during synthesis?

- Methodological Answer :

- Intermediate Stabilization : Use quenching agents (e.g., NaHSO for excess iodine) to prevent exothermic reactions .

- Ventilation and PPE : Conduct reactions in fume hoods with nitrile gloves and splash goggles .

- Waste Management : Segregate halogenated waste for EPA-compliant disposal .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s cytotoxicity in MCF-7 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.